molecular formula C10H8ClN B080495 6-Chloro-3-methylisoquinoline CAS No. 14123-76-3

6-Chloro-3-methylisoquinoline

Cat. No.: B080495
CAS No.: 14123-76-3
M. Wt: 177.63 g/mol
InChI Key: VLPNHJHAQSABQP-UHFFFAOYSA-N
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Description

6-Chloro-3-methylisoquinoline (6-Cl-3-MeIQ) is an organic compound of the isoquinoline family and is widely used in scientific research. It is used as a synthetic intermediate in the synthesis of other compounds and as a reference compound in the study of various biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

6-Chloro-3-methylisoquinoline serves as a precursor or intermediate in the synthesis of novel compounds with potential pharmacological activities. For instance, its derivatives have been synthesized and evaluated for their ABTS radical-scavenging activity and antimicrobial activities, revealing significant potential against various bacterial and fungal species (Tabassum et al., 2014). Furthermore, its structural modification has led to the development of compounds with noted antimicrobial properties, showcasing the relevance of this compound in drug discovery efforts (Sarveswari & Vijayakumar, 2016).

Antimicrobial and Antifungal Evaluation

The structural adaptability of this compound allows for the creation of derivatives with enhanced antimicrobial and antifungal properties. Research has demonstrated the efficacy of these derivatives against a spectrum of pathogens, emphasizing the compound's utility in developing new antimicrobial agents (Murugavel et al., 2018).

Biological Activity and Molecular Docking

Studies involving this compound derivatives have also extended into the examination of their biological activities, including antioxidant, antimycobacterial, and anti-diabetic potentials. For example, derivatives have shown promising activity against Mycobacterium species, suggesting potential therapeutic applications against tuberculosis (Kubicová et al., 2003). Additionally, molecular docking studies have indicated that these derivatives can act as potent inhibitors against specific enzymes, further underscoring their significance in drug design and pharmacological research (Murugavel et al., 2017).

Safety and Hazards

The safety information for 6-Chloro-3-methylisoquinoline includes a GHS07 pictogram and a warning signal word . The specific hazard statements and precautionary statements can be found in the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

It’s also known to inhibit CYP1A2 and CYP2C19 enzymes

Molecular Mechanism

It’s known that the compound can inhibit certain enzymes

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of 6-Chloro-3-methylisoquinoline in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

Properties

IUPAC Name

6-chloro-3-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c1-7-4-9-5-10(11)3-2-8(9)6-12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPNHJHAQSABQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30609106
Record name 6-Chloro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14123-76-3
Record name 6-Chloro-3-methylisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14123-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30609106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

During 10 min. (4-chloro-benzyl)-[2,2-dimethoxy-1-methyl-eth-(Z)-ylidene]-amine (120 g, 0.496 mol) was added dropwise to polyphosphoric acid (1000 g) at 130° C. The resulting reaction mixture was heated for 3 h at 140° C. After cooling below 100° C. the reaction mixture was poured onto ice (1 kg) and neutralized (pH=7) with a 33% aqueous NaOH solution. Care was taken that the temperature did not rise above 35° C. by adding additional ice. The reaction mixture was extracted with dichloromethane (3×1 L) and the combined organic layers were dried over Na2SO4, filtered and concentrated at reduced pressure to afford a black oil. The crude product was purified bulb-to-bulb distillation (105-110° C., 2 mbar) to afford the title compound as colorless oil which crystallized upon standing (66.7 g, 0.375 mol, 76%). MS (ES+): 178 (M(C10H835ClN)+H)+.
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
1000 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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